
Methyl 5-bromo-2-hydroxy-3-(hydroxyamino)benzoate
概要
説明
“Methyl 5-bromo-2-hydroxy-3-(hydroxyamino)benzoate” is a chemical compound with the CAS Number: 1427460-43-2 . It has a molecular weight of 262.06 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI Code for “this compound” is 1S/C8H8BrNO4/c1-14-8(12)5-2-4(9)3-6(10-13)7(5)11/h2-3,10-11,13H,1H3 . This code provides a specific representation of the molecular structure of the compound.
Physical and Chemical Properties Analysis
“this compound” is a solid at ambient temperature . More detailed physical and chemical properties are not available in the current resources.
科学的研究の応用
Crystal Structure Analysis
Studies on bromo–hydroxy–benzoic acid derivatives, like those by Suchetan et al. (2016), reveal insights into their crystal structures. These structures are often analyzed for their formation of two-dimensional architectures, predominantly through hydrogen bonds and Br⋯O interactions, which are critical in understanding the compound's physical and chemical properties.
Synthesis and Biological Activity
Research on the synthesis of related compounds, like those in the study by Parameshwarappa et al. (2008), often explores the biological activities of these compounds. This includes their potential antimicrobial and pharmacological properties, which are vital for developing new therapeutic agents.
Advanced Pharmaceutical Applications
The synthesis of complex molecules like Nilotinib, as detailed by Wang Cong-zhan (2009), highlights the role of similar compounds in creating advanced pharmaceuticals. These processes often involve multiple reaction steps and yield products with significant therapeutic potential.
Photodynamic Therapy
In the field of photodynamic therapy, compounds like those studied by Pişkin et al. (2020) show promising applications. Their ability to produce high singlet oxygen quantum yields makes them suitable for treating diseases like cancer.
Polymer Science
The development of hyperbranched aromatic polyamides, as researched by Yang et al. (1999), demonstrates the utility of similar compounds in polymer science. These polymers, synthesized from related benzoic acid derivatives, possess unique properties beneficial in various industrial applications.
Safety and Hazards
“Methyl 5-bromo-2-hydroxy-3-(hydroxyamino)benzoate” is classified as harmful if swallowed, in contact with skin, or if inhaled . It may cause respiratory irritation, skin irritation, and serious eye irritation . Therefore, it is recommended to use this compound only outdoors or in a well-ventilated area, avoid breathing dust, and wear protective clothing, gloves, safety glasses, and a dust respirator .
作用機序
Target of Action
The primary targets of Methyl 5-bromo-2-hydroxy-3-(hydroxyamino)benzoate are currently unknown
Mode of Action
It is known that the compound has a bromine atom, which can participate in various chemical reactions .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it is recommended to use it only outdoors or in a well-ventilated area . It is also advised to avoid breathing dust/fumes and to wear protective gloves, clothing, and eye protection .
生化学分析
Biochemical Properties
Methyl 5-bromo-2-hydroxy-3-(hydroxyamino)benzoate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules through its hydroxyl and hydroxyamino groups. These interactions can include hydrogen bonding, electrostatic interactions, and covalent bonding. The compound’s bromine atom may also participate in halogen bonding, further influencing its biochemical properties .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, the compound may inhibit or activate specific enzymes involved in metabolic pathways, leading to changes in metabolite levels and cellular energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, it may alter gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions can lead to changes in cellular function and overall biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade into other products, which could have different biochemical properties and effects on cellular function. Long-term studies in vitro and in vivo are necessary to fully understand the temporal effects of this compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it could exhibit toxic or adverse effects. Threshold effects and dose-response relationships are important considerations in these studies to determine the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other metabolites. These interactions can affect metabolic flux and the levels of specific metabolites within cells. Understanding the metabolic pathways of this compound is crucial for elucidating its overall biochemical effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments or tissues. Studying the transport and distribution of this compound is essential for understanding its pharmacokinetics and potential therapeutic applications .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles within cells. Understanding its subcellular localization is important for elucidating its precise biochemical and cellular effects .
特性
IUPAC Name |
methyl 5-bromo-2-hydroxy-3-(hydroxyamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO4/c1-14-8(12)5-2-4(9)3-6(10-13)7(5)11/h2-3,10-11,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWTMTQAYKMEKSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)Br)NO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


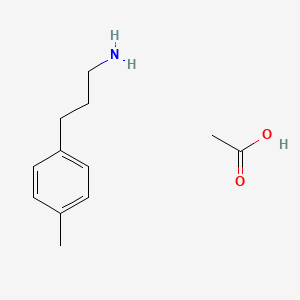

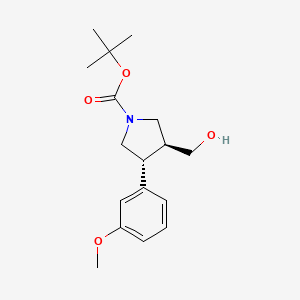
![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid](/img/structure/B1405521.png)

![6,8-Dibromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1405528.png)

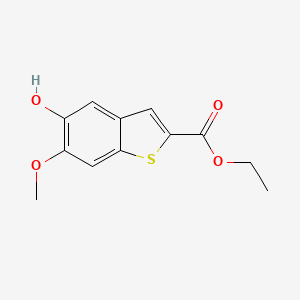
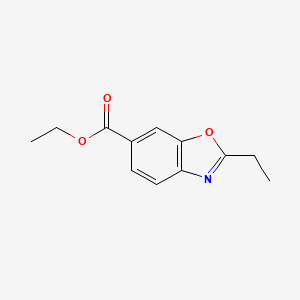
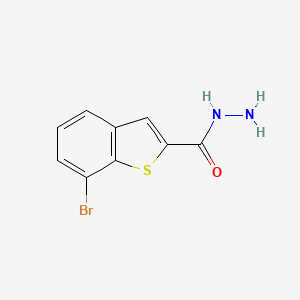
![1-Bromo-2-[chloro(difluoro)methoxy]-5-fluoro-4-nitro-benzene](/img/structure/B1405535.png)
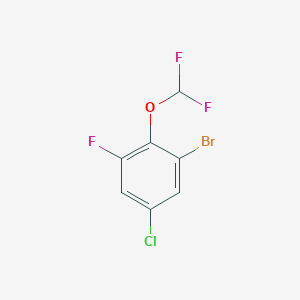
![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide](/img/structure/B1405538.png)
![Ethyl 3-bromo-7-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1405540.png)
